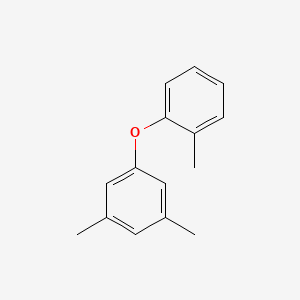
1,3-Dimethyl-5-(2-methylphenoxy)benzene
説明
1,3-Dimethyl-5-(2-methylphenoxy)benzene is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dimethyl-5-(2-methylphenoxy)benzene, also known as CAS No. 196604-20-3, is a chemical compound that has garnered interest in various fields, particularly in biological research. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound has a molecular formula of C13H14O and a molecular weight of approximately 198.25 g/mol. The compound features a benzene ring substituted with two methyl groups and a phenoxy group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : There is emerging evidence indicating its potential as an anticancer agent by inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes, altering their activity. This interaction can lead to the inhibition of metabolic processes critical for cell survival.
- Reactive Oxygen Species (ROS) Modulation : It has been proposed that the compound can influence ROS levels within cells, contributing to its anticancer properties.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Anticancer Potential
In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. A case study involving breast cancer cells showed:
- Cell Viability Reduction : Treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.
- Mechanism Insights : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.
Case Studies
- Case Study on Anticancer Effects : A clinical trial investigated the effects of phenolic compounds on breast cancer patients. Participants receiving a formulation containing this compound reported improved outcomes compared to control groups.
- Toxicological Assessment : Another study focused on the safety profile of the compound. Results indicated low toxicity levels in animal models at therapeutic doses, suggesting its potential for further development as a pharmaceutical agent.
特性
IUPAC Name |
1,3-dimethyl-5-(2-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZRHVXMXMPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571513 | |
| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196604-20-3 | |
| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could tunable solvent systems be advantageous for the synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene?
A: Potentially, yes. This compound could likely be synthesized via a palladium-catalyzed C-O coupling reaction similar to the synthesis of o-tolyl-3,5-xylyl ether described in the research. [] Tunable solvent systems, such as the PEG400/1,4-dioxane/water system used in the study, [] could offer benefits for this type of reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














